molecular formula C10H12F2N2O2 B6145521 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid CAS No. 2167584-36-1

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

Numéro de catalogue: B6145521
Numéro CAS: 2167584-36-1
Poids moléculaire: 230.21 g/mol
Clé InChI: GEPPWHSCRJBZRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a synthetic organic compound that features a difluoromethyl group attached to an indazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group can impart unique chemical and biological properties, making it a valuable target for research and development.

Analyse Des Réactions Chimiques

Types of Reactions: 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Indazole derivatives, including 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid, have shown promise in cancer therapy. Research indicates that compounds with indazole scaffolds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, studies have demonstrated that certain indazole derivatives exhibit potent inhibitory effects on FGFR1 and FGFR2 with IC50 values in the nanomolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been noted for its interaction with histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are targets for cancer treatment . The difluoromethyl group enhances the binding affinity of the compound to these enzymes, making it a candidate for further development as an HDAC inhibitor.

Case Study 1: FGFR Inhibition

A study by Zhao et al. reported the synthesis of various indazole derivatives that included the difluoromethyl group. Among these, compounds were identified that inhibited FGFRs effectively, suggesting that modifications to the indazole structure can lead to enhanced anticancer activity . The specific compound 101 was highlighted for its significant inhibitory activity against FGFR1.

Case Study 2: HDAC6 Selectivity

In another investigation focusing on HDAC6 inhibitors, compounds containing difluoromethyl groups were shown to possess high selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition . The findings indicate that this compound may serve as a lead compound for developing selective HDAC6 inhibitors.

Comparative Analysis of Indazole Derivatives

Compound NameStructureBiological ActivityIC50 (nM)Reference
Compound 100Indazole with difluoro-substitutionFGFR1 Inhibitor<4.1
Compound 101Indazole with dichloro-substitutionFGFR1 Inhibitor69.1
Compound 119Thiomethyl pyrrolidine-indazoleERK Inhibitor20

Mécanisme D'action

The mechanism of action of 2-[3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application .

Comparaison Avec Des Composés Similaires

Activité Biologique

2-[3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroindazole core with a difluoromethyl substituent. Its molecular formula is C8H10F2N2O2, and it can be represented by the following SMILES notation: C(C(=O)O)N1CC=C(C2=C1C(=NN2)C(F)F)C. The presence of fluorine atoms often enhances the biological activity of organic compounds by improving their metabolic stability and lipophilicity.

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain indazole derivatives possess activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Indazole derivatives have been reported to demonstrate anti-inflammatory activities. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Neuroprotective Properties

Given the structural similarity to other neuroactive compounds, this compound may exhibit neuroprotective properties. For example, some studies suggest that indazole derivatives can modulate neurotransmitter systems and may protect neurons from oxidative stress and apoptosis.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study on a series of indazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various pathogens.
  • Anti-inflammatory Activity : In a model of acute inflammation, an indazole derivative showed an inhibition rate of 82% in paw edema compared to a control group treated with diclofenac sodium.
  • Neuroprotection : In vitro assays indicated that certain indazole derivatives could reduce neuronal death in models of oxidative stress by up to 50%, suggesting potential for treating neurodegenerative diseases.

Data Summary Table

Biological Activity Effect Reference
AntimicrobialMIC: 0.5 - 32 µg/mL
Anti-inflammatoryInhibition rate: 82%
NeuroprotectiveReduction in neuronal death: up to 50%

Propriétés

Numéro CAS

2167584-36-1

Formule moléculaire

C10H12F2N2O2

Poids moléculaire

230.21 g/mol

Nom IUPAC

2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid

InChI

InChI=1S/C10H12F2N2O2/c11-10(12)9-6-3-1-2-4-7(6)14(13-9)5-8(15)16/h10H,1-5H2,(H,15,16)

Clé InChI

GEPPWHSCRJBZRK-UHFFFAOYSA-N

SMILES canonique

C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)F

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.